Indoxyl glucuronide

Catalog No.
S609406
CAS No.
35804-66-1
M.F
C14H15NO7
M. Wt
309.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indoxyl glucuronide

CAS Number

35804-66-1

Product Name

Indoxyl glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(1H-indol-3-yloxy)oxane-2-carboxylic acid

Molecular Formula

C14H15NO7

Molecular Weight

309.27 g/mol

InChI

InChI=1S/C14H15NO7/c16-9-10(17)12(13(19)20)22-14(11(9)18)21-8-5-15-7-4-2-1-3-6(7)8/h1-5,9-12,14-18H,(H,19,20)/t9-,10-,11+,12-,14+/m0/s1

InChI Key

KUYNOZVWCFXSNE-BYNIDDHOSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)C(=O)O)O)O)O

Synonyms

indoxyl glucuronide, indoxyl-beta-D-glucuronide

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)C(=O)O)O)O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

Potential Role in Renal Anemia

One major area of research focuses on the potential role of IG in renal anemia, a common complication of CKD. Studies have shown that IG, along with other uremic toxins (waste products that accumulate in the blood due to impaired kidney function), can inhibit the production of erythropoietin (EPO) by the kidneys PubMed: . EPO is a hormone that stimulates red blood cell production. This suggests that IG may contribute to anemia in CKD patients.

The mechanism by which IG might inhibit EPO production involves its interaction with a cellular receptor called the aryl hydrocarbon receptor (AHR) PubMed: . Activation of AHR by IG disrupts a signaling pathway that normally leads to EPO production under hypoxic (low oxygen) conditions.

Potential Biomarker for CKD

Another research area explores the potential of IG as a biomarker for CKD severity. Since IG levels increase in the blood of CKD patients, researchers are investigating whether measuring IG levels could provide a way to assess disease progression and guide treatment decisions.

Indoxyl Glucuronide in Other Research Applications

Beyond CKD research, indoxyl glucuronide has other potential scientific applications:

  • Bacterial Detection

    Indoxyl glucuronide can be used as a chromogenic reagent for the specific detection of Escherichia coli (E. coli) in environmental samples PubMed: . The bacteria possess an enzyme that cleaves IG, releasing a compound that turns blue, allowing for easy identification of E. coli.

  • Bioconjugation Chemistry

    Researchers are exploring the use of IG for controlled cross-linking of molecules in biological systems. This approach relies on the enzymatic cleavage of IG by β-glucuronidase, which triggers the formation of a colored dye. This process can be used to link molecules together with high spatial and temporal control PMC: .

Indoxyl glucuronide is a significant metabolite derived from indole, primarily formed in the liver through the action of UDP-glucuronosyltransferase. It is known for its role as a protein-bound uremic toxin, which can contribute to various health issues, particularly in individuals with renal insufficiency. The chemical formula of indoxyl glucuronide is C₁₄H₁₅NO₇, and it is classified under glucuronides due to its glucuronic acid component. This compound has garnered attention in research due to its implications in chronic kidney disease and related cardiovascular complications .

Indoxyl glucuronide is a byproduct of removing a potentially harmful molecule (indoxyl) from the body. However, research suggests it may accumulate in cases of kidney dysfunction and contribute to uremic toxicity []. The specific mechanisms by which it exerts these effects are still being explored.

  • Toxicity: Research suggests indoxyl glucuronide may be a uremic toxin, accumulating in the blood due to impaired kidney function and potentially worsening kidney health []. More research is needed to determine its exact role in uremic toxicity.
, primarily involving hydrolysis and enzymatic transformations. When treated with β-glucuronidase, it can be converted into indigoid dyes, which are valuable in bioconjugation chemistry. This reaction highlights the compound's potential utility in analytical chemistry for detecting specific pathogens or metabolites .

Additionally, indoxyl glucuronide can react with other compounds through oxidative processes, leading to the formation of different derivatives that may exhibit unique biological activities .

Indoxyl glucuronide exhibits notable biological activities, particularly as a uremic toxin. It has been shown to inhibit hypoxia-inducible factor-dependent erythropoietin expression by activating the aryl hydrocarbon receptor pathway, which may contribute to anemia in chronic kidney disease patients . Furthermore, it has been implicated in promoting oxidative stress and inflammatory responses within vascular systems, potentially exacerbating cardiovascular diseases associated with renal dysfunction .

The synthesis of indoxyl glucuronide typically involves glucuronidation reactions where indole derivatives are treated with glucuronic acid derivatives in the presence of specific catalysts. For instance, one common method includes using acetobromo-α-D-glucuronic acid methyl ester along with mercury(II) oxide as a catalyst. This process yields various positional isomers of indoxyl glucuronide, each differing based on substituents at specific positions on the indole ring .

Another method involves selective oxidation techniques that convert indoxyl β-glucosides directly into their corresponding glucuronides under controlled conditions .

Indoxyl glucuronide has several applications in both clinical and research settings:

  • Biomarker for Kidney Function: It serves as an indicator of renal function impairment due to its elevated levels in patients with chronic kidney disease.
  • Analytical Chemistry: Its ability to form chromogenic products upon enzymatic treatment makes it useful for detecting specific bacterial strains like Escherichia coli in environmental samples .
  • Pharmacological Research: Understanding its interaction with various biological pathways can lead to new therapeutic strategies for managing uremic toxins and related diseases.

Research indicates that indoxyl glucuronide interacts significantly with cellular receptors and pathways involved in inflammation and oxidative stress. It activates the aryl hydrocarbon receptor, which plays a crucial role in mediating responses to environmental toxins and regulating gene expression related to inflammation and cell survival . Additionally, studies have shown that it can influence endothelial cell interactions and promote vascular complications associated with chronic kidney disease .

Indoxyl glucuronide shares structural similarities with several other compounds derived from indole metabolism. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
Indoxyl sulfateC₁₄H₁₃N₁O₃SStronger association with cardiovascular diseases
Indole-3-acetic acidC₉H₉NO₂Plant hormone; different biological roles
Indole-3-propionic acidC₁₁H₁₃NO₂Neuroprotective properties; less toxic than indoxyl compounds
Indole-3-carboxylic acidC₉H₉NO₂Involved in various metabolic pathways

Indoxyl glucuronide is unique among these compounds due to its specific role as a uremic toxin and its direct impact on kidney function and cardiovascular health. Its protein-binding characteristics further differentiate it from other metabolites that may not exhibit similar binding profiles or health implications.

Physical Description

Solid

XLogP3

0.1

Other CAS

35804-66-1

Wikipedia

3-Indoxyl-beta-D-glucuronic acid cyclohexylammonium salt

Dates

Modify: 2024-04-14

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